molecular formula C9H3Br2ClOS2 B12973362 (2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone

(2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone

Cat. No.: B12973362
M. Wt: 386.5 g/mol
InChI Key: XATCXTYGPYBHDI-UHFFFAOYSA-N
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Description

(2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone is a heterocyclic compound that contains both chlorine and bromine atoms attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone typically involves the reaction of 2-chlorothiophene with 4,5-dibromothiophene under specific conditions. The reaction may require the use of a catalyst and specific solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understanding its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dibromothiophen-3-yl)methanol: A related compound with similar structural features but different functional groups.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another heterocyclic compound with distinct chemical properties.

Uniqueness

This detailed article provides a comprehensive overview of (2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H3Br2ClOS2

Molecular Weight

386.5 g/mol

IUPAC Name

(2-chlorothiophen-3-yl)-(4,5-dibromothiophen-2-yl)methanone

InChI

InChI=1S/C9H3Br2ClOS2/c10-5-3-6(15-8(5)11)7(13)4-1-2-14-9(4)12/h1-3H

InChI Key

XATCXTYGPYBHDI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(=O)C2=CC(=C(S2)Br)Br)Cl

Origin of Product

United States

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